1-[2-(2,4-Dichlorophenyl)-4-phenylbutyl]imidazole;nitric acid
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Overview
Description
1-[2-(2,4-Dichlorophenyl)-4-phenylbutyl]imidazole;nitric acid is a compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is known for its antifungal properties and is used in various pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(2,4-Dichlorophenyl)-4-phenylbutyl]imidazole typically involves the reaction of 2,4-dichlorobenzyl chloride with phenylbutyl imidazole under basic conditions. The reaction is carried out in the presence of a suitable base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-[2-(2,4-Dichlorophenyl)-4-phenylbutyl]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of corresponding ketones or carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
1-[2-(2,4-Dichlorophenyl)-4-phenylbutyl]imidazole has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its antifungal and antimicrobial properties.
Medicine: Used in the development of antifungal medications for the treatment of various fungal infections.
Industry: Employed in the synthesis of other pharmaceutical compounds and as an intermediate in chemical manufacturing
Mechanism of Action
The mechanism of action of 1-[2-(2,4-Dichlorophenyl)-4-phenylbutyl]imidazole involves the inhibition of fungal cytochrome P-450 sterol C-14 α-demethylation. This enzyme is crucial for the synthesis of ergosterol, an essential component of fungal cell membranes. By inhibiting this enzyme, the compound disrupts the synthesis of ergosterol, leading to the accumulation of toxic sterol intermediates and ultimately causing fungal cell death .
Comparison with Similar Compounds
Fenticonazole: Another imidazole derivative with similar antifungal properties.
Econazole: Used in the treatment of fungal infections and has a similar mechanism of action.
Miconazole: Commonly used in topical antifungal treatments.
Uniqueness: 1-[2-(2,4-Dichlorophenyl)-4-phenylbutyl]imidazole is unique due to its specific chemical structure, which provides it with distinct antifungal properties. Its ability to inhibit cytochrome P-450 sterol C-14 α-demethylation makes it particularly effective against a wide range of fungal pathogens .
Properties
CAS No. |
59666-60-3 |
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Molecular Formula |
C19H19Cl2N3O3 |
Molecular Weight |
408.3 g/mol |
IUPAC Name |
1-[2-(2,4-dichlorophenyl)-4-phenylbutyl]imidazole;nitric acid |
InChI |
InChI=1S/C19H18Cl2N2.HNO3/c20-17-8-9-18(19(21)12-17)16(13-23-11-10-22-14-23)7-6-15-4-2-1-3-5-15;2-1(3)4/h1-5,8-12,14,16H,6-7,13H2;(H,2,3,4) |
InChI Key |
PSQCRABOMCEDCD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl.[N+](=O)(O)[O-] |
Origin of Product |
United States |
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